molecular formula C9H13ClS B13199855 2-(4-Chloro-3-methylbutyl)thiophene

2-(4-Chloro-3-methylbutyl)thiophene

Cat. No.: B13199855
M. Wt: 188.72 g/mol
InChI Key: GBTZIAZIMIYILH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylbutyl)thiophene (: 1339483-48-5) is a chemical compound with the molecular formula C9H13ClS and a molecular weight of 188.72 g/mol . It is classified as a heterocyclic building block, a category of compounds that are fundamental scaffolds in medicinal and organic chemistry . The thiophene ring system is a well-known bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule while maintaining or altering its pharmacological profile . Thiophene derivatives are of significant interest in scientific research due to their wide spectrum of reported therapeutic activities. Studies on various thiophene-based compounds have demonstrated their potential as antimicrobial , anti-inflammatory , antihypertensive , and anticancer agents . Furthermore, they find applications in material science and as key intermediates in complex organic synthesis . The presence of both the thiophene ring and the chloroalkyl chain in this compound makes it a versatile precursor for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions, which are crucial for developing novel compounds and optimizing lead molecules in drug discovery campaigns . This product is supplied with a typical purity of ≥95% . Quality control data, including NMR and HPLC documentation, are available to support your research and ensure batch-to-batch consistency . Intended Use and Safety Notice: This product is provided 'For Research and Further Manufacturing Use Only' . It is strictly not for human or veterinary use, nor is it intended for direct consumption or as a household chemical. Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-(4-chloro-3-methylbutyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3

InChI Key

GBTZIAZIMIYILH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)CCl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 4 Chloro 3 Methylbutyl Thiophene

Retrosynthetic Analysis and Key Disconnections for the Thiophene (B33073) Core and Alkyl Side Chain

Retrosynthetic analysis provides a logical framework for planning the synthesis of 2-(4-Chloro-3-methylbutyl)thiophene. The primary disconnection strategies focus on the bond between the thiophene ring and the alkyl side chain, as well as the functional group transformations within the side chain itself.

Disconnection 1: C(thiophene)-C(alkyl) Bond

The most straightforward disconnection breaks the bond between the thiophene C-2 carbon and the first carbon of the butyl chain. This leads to two potential synthetic routes based on the polarity of the synthons:

Route A (Thiophene as Nucleophile): This approach considers the thiophene ring as a nucleophile (anion equivalent). The corresponding synthetic equivalent would be a 2-thienyl organometallic reagent, such as 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide (a Grignard reagent). The side chain would then be the electrophile, a 4-chloro-3-methylbutyl cation equivalent, such as 1-bromo-4-chloro-3-methylbutane or a similar species with a suitable leaving group.

Route B (Thiophene as Electrophile): This less common approach would involve a nucleophilic attack on an electrophilic thiophene ring. This is generally less favorable for electron-rich heterocycles like thiophene.

Route C (Friedel-Crafts Approach): This disconnection envisions a Friedel-Crafts type reaction. This could be an alkylation using a suitable haloalkane or an acylation followed by reduction. For instance, reacting thiophene with 4-chloro-3-methylbutyryl chloride would introduce the carbon skeleton, which would then require reduction of the ketone to a methylene (B1212753) group.

Disconnection 2: C=C Bond within a Precursor Side Chain

An alternative retrosynthetic strategy involves disconnecting a precursor molecule. For example, the target compound can be seen as the product of the hydrochlorination of an alkenylthiophene, such as 2-(3-methylbut-3-en-1-yl)thiophene. This disconnection simplifies the problem to the synthesis of the alkenylthiophene, which can be constructed through various C-C bond-forming reactions.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical Synthetic Routes and Functional Group Interconversions

Building upon the retrosynthetic analysis, several classical synthetic routes can be proposed for the synthesis of this compound.

Directly attaching the alkyl side chain to the thiophene ring is a primary synthetic goal. Friedel-Crafts alkylation and directed ortho-metalation are two major strategies to achieve this.

The Friedel-Crafts alkylation of thiophene with a suitable alkyl halide in the presence of a Lewis acid catalyst is a potential, though often problematic, route. organic-chemistry.org The high reactivity of thiophene can lead to polysubstitution and polymerization. organic-chemistry.org Furthermore, the use of primary alkyl halides can be complicated by carbocation rearrangements.

A hypothetical Friedel-Crafts alkylation towards this compound could involve the reaction of thiophene with 1,4-dichloro-2-methylbutane. The reaction would require a Lewis acid catalyst to activate the alkyl halide.

Reactant 1Reactant 2Catalyst (Lewis Acid)Potential ProductChallenges
Thiophene1,4-dichloro-2-methylbutaneAlCl₃, FeCl₃, SnCl₄This compoundPolysubstitution, carbocation rearrangement, catalyst poisoning by sulfur

An alternative Friedel-Crafts approach is acylation, which generally proceeds with better control and regioselectivity for the 2-position of thiophene. sigmaaldrich.comasianpubs.org The reaction of thiophene with 3-methyl-4-chlorobutyryl chloride in the presence of a Lewis acid like aluminum chloride would yield 1-(thiophen-2-yl)-3-methyl-4-chlorobutan-1-one. google.com Subsequent reduction of the carbonyl group, for instance via a Wolff-Kishner or Clemmensen reduction, would furnish the desired product. This two-step sequence avoids many of the issues associated with direct alkylation. organic-chemistry.org

Directed ortho-metalation (DoM) offers a more controlled method for the functionalization of the thiophene C-2 position. Thiophene can be readily deprotonated at the C-2 position by a strong base, typically an organolithium reagent like n-butyllithium, to form 2-thienyllithium. orgsyn.org This highly nucleophilic intermediate can then be reacted with a suitable electrophile.

In this synthetic design, 2-thienyllithium would be quenched with an electrophilic precursor of the 4-chloro-3-methylbutyl side chain, for example, 1-bromo-4-chloro-3-methylbutane.

Reaction Scheme:

Thiophene + n-BuLi → 2-Thienyllithium

2-Thienyllithium + Br-(CH₂)₂-CH(CH₃)-CH₂Cl → this compound

This method generally provides higher regioselectivity and avoids the harsh conditions and rearrangement problems associated with Friedel-Crafts alkylation.

This strategy involves first attaching an unsaturated side chain to the thiophene ring, followed by a halogenation step to introduce the chlorine atom at the desired position.

A plausible precursor to the target molecule is 2-(3-methylbut-3-en-1-yl)thiophene. This alkenylthiophene could potentially be synthesized via a Grignard cross-coupling reaction between 2-thienylmagnesium bromide and a suitable alkenyl halide, such as 4-bromo-2-methyl-1-butene. sigmaaldrich.comorgsyn.org

Once the alkenylthiophene is obtained, the next step is the addition of hydrogen chloride across the double bond. A standard hydrochlorination reaction would likely follow Markovnikov's rule, placing the chloride on the tertiary carbon, which is not the desired regiochemistry. To achieve the anti-Markovnikov addition required for the synthesis of this compound, a radical addition of HBr followed by a Finkelstein reaction could be envisioned, or more modern hydroboration-oxidation protocols followed by conversion of the resulting alcohol to the chloride.

PrecursorReagentReaction TypeProduct
2-(3-methylbut-3-en-1-yl)thiophene1. B₂H₆, THF; 2. H₂O₂, NaOHHydroboration-Oxidation4-(Thiophen-2-yl)-2-methylbutan-1-ol
4-(Thiophen-2-yl)-2-methylbutan-1-olSOCl₂, pyridine (B92270)ChlorinationThis compound

This multi-step approach, while longer, offers greater control over the final structure of the side chain.

Introduction of the Chlorinated Alkyl Chain via Precursor Modification

Alcohol to Alkyl Chloride Conversion Techniques

A crucial step in the synthesis of this compound is the conversion of a precursor primary alcohol, 4-(thiophen-2-yl)-2-methylbutan-1-ol, into the corresponding alkyl chloride. This transformation replaces the hydroxyl (-OH) group with a chlorine atom. Several standard and reliable methods are available for this conversion, with thionyl chloride (SOCl₂) being one of the most common and effective reagents for converting primary and secondary alcohols into alkyl chlorides. libretexts.orglibretexts.org

The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired product. libretexts.org The reaction mechanism can vary depending on the conditions. In the absence of a base, it often proceeds through an SNi (internal nucleophilic substitution) mechanism, leading to retention of configuration. libretexts.org However, when a base like pyridine is added, the mechanism typically shifts to a standard SN2 pathway, resulting in an inversion of configuration at a chiral center. libretexts.org For a primary alcohol like 4-(thiophen-2-yl)-2-methylbutan-1-ol, which is achiral at the carbon bearing the hydroxyl group, these stereochemical considerations are less critical.

Other reagents, such as phosphorus pentachloride (PCl₅) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) (the Appel reaction), can also achieve this transformation. The Appel reaction is known for its mild conditions and is often used for sensitive substrates. A catalytic version of the Appel reaction has also been developed, using a P(III)/P(V) redox cycle to minimize waste. organic-chemistry.org

The table below summarizes common conditions for the conversion of primary alcohols to alkyl chlorides.

Reagent(s)Solvent(s)Typical ConditionsMechanismReference(s)
Thionyl Chloride (SOCl₂)Ether, ChloroformRoom temperature or refluxSNi or SN2 libretexts.org, libretexts.org
SOCl₂ with PyridinePyridine, Ether0 °C to room temperatureSN2 libretexts.org
Phosphorus Pentachloride (PCl₅)Chloroform, CCl₄0 °C to refluxSN2
CCl₄, Triphenylphosphine (PPh₃)Acetonitrile, DCMRoom temperature or refluxSN2 organic-chemistry.org
Benzotrichloride, TrioctylphosphaneSolvent-freeCatalytic, with PhenylsilaneSN2 organic-chemistry.org

Strategies for Methyl Group Installation on the Alkyl Chain

The introduction of a methyl group at a specific position on an alkyl chain is a common challenge in organic synthesis. The strategic placement of this group can significantly influence the biological activity of a molecule, an effect often termed the "magic methyl" effect. rsc.org For the synthesis of this compound, the methyl group is located at the C3 position of the butyl chain.

Rather than installing the methyl group onto a pre-existing linear chain via C-H activation—a process that can be complex and lack regioselectivity without appropriate directing groups—a more convergent and controlled strategy involves using a starting material that already contains the methyl group at the desired position. rsc.org

A plausible synthetic route would involve the coupling of a thiophene unit with a C5 building block that incorporates the 3-methyl-4-hydroxybutyl fragment. For instance, a Grignard reagent prepared from 2-bromothiophene (B119243) could react with an appropriate electrophile like 2-methyl-epoxybutane. Alternatively, a more flexible approach starts with a smaller, methylated building block. One such strategy is outlined below:

Wittig Reaction: Reaction of (thiophen-2-yl)methyltriphenylphosphonium bromide with 2-methylpropanal. This would form 2-methyl-4-(thiophen-2-yl)but-1-ene.

Hydroboration-Oxidation: Subsequent anti-Markovnikov hydroboration of the terminal alkene using a borane (B79455) source (e.g., BH₃·THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would yield the primary alcohol, 4-(thiophen-2-yl)-2-methylbutan-1-ol.

Chlorination: This precursor alcohol can then be converted to the final product as described in section 2.2.2.2.

This multi-step approach provides excellent control over the position of the methyl group, building the carbon skeleton with the desired substitution pattern from the outset.

StepReaction TypeReactantsProduct
1C-C Bond Formation (Wittig)(Thiophen-2-yl)methyltriphenylphosphonium bromide, 2-Methylpropanal2-Methyl-4-(thiophen-2-yl)but-1-ene
2Hydroboration-Oxidation2-Methyl-4-(thiophen-2-yl)but-1-ene, BH₃·THF, H₂O₂/NaOH4-(Thiophen-2-yl)-2-methylbutan-1-ol
3Chlorination (e.g., Appel)4-(Thiophen-2-yl)-2-methylbutan-1-ol, SOCl₂ or PPh₃/CCl₄This compound

Advanced and Catalytic Synthetic Methodologies

Modern organic synthesis heavily relies on advanced and catalytic methods to construct complex molecules efficiently. For a target like this compound, these methods are primarily applied to the formation of the carbon-carbon bond between the thiophene ring and the alkyl side chain.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. mtroyal.ca Reactions such as the Suzuki, Negishi, Kumada, and Stille couplings allow for the precise and efficient connection of sp²-hybridized carbons (like those in the thiophene ring) to sp³-hybridized carbons (like those in the alkyl chain). nih.govyoutube.com

A general strategy involves the reaction of a 2-halothiophene (e.g., 2-bromothiophene or 2-chlorothiophene) with an organometallic reagent containing the desired side chain. nih.gov To avoid side reactions with the alkyl chloride functionality in the final product, this strategy is typically executed using a side-chain precursor where the terminal hydroxyl group is protected.

Example Synthetic Strategy using Negishi Coupling:

Preparation of the Organozinc Reagent: The precursor alcohol, 2-methyl-4-bromobutan-1-ol, is first protected, for example, as a tetrahydropyranyl (THP) ether. The resulting bromide is then converted into an organozinc reagent via reaction with zinc dust or through a halogen-metal exchange.

Negishi Coupling: The organozinc reagent is then coupled with 2-bromothiophene in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).

Deprotection and Chlorination: The protecting group is removed under acidic conditions to reveal the primary alcohol, 4-(thiophen-2-yl)-2-methylbutan-1-ol. This alcohol is then converted to the final chloride product as previously described.

The use of secondary alkyl halides in cross-coupling reactions is also an area of active research, offering alternative pathways to such structures. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as β-hydride elimination from the alkyl partner.

The table below outlines several common cross-coupling reactions applicable to this synthesis.

Coupling ReactionThiophene SubstrateAlkyl PartnerCatalyst/Ligand ExampleReference(s)
Negishi 2-BromothiopheneAlkylzinc halidePd(PPh₃)₄ youtube.com
Suzuki-Miyaura 2-BromothiopheneAlkylboronic acid or esterPdCl₂(dppf), SPhos youtube.com
Kumada 2-ChlorothiopheneAlkyl Grignard reagent (RMgBr)Pd(dppf)Cl₂, Ni(dppp)Cl₂
Stille 2-BromothiopheneAlkylstannanePd(PPh₃)₄

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Chloro-3-methylbutyl)thiophene derivatives?

  • Methodological Answer: Thiophene derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroalkanamides (e.g., 6) can react with thiophene precursors under reflux conditions in anhydrous solvents like CH₂Cl₂, followed by purification via reverse-phase HPLC (gradient elution: 30%→100% methanol/water) . Key steps include protecting-group strategies for regioselective substitution and characterization via melting point (m.p.), IR (C=O, C-Cl stretches), and NMR (¹H/¹³C chemical shifts) .

Q. How are spectroscopic techniques applied to confirm the structure of this compound?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C-Cl at ~600–800 cm⁻¹, C-S at ~700 cm⁻¹) .
  • NMR: ¹H NMR resolves alkyl chain environments (e.g., δ 1.2–1.6 ppm for methylbutyl groups), while ¹³C NMR confirms quaternary carbons adjacent to sulfur .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., M⁺ at m/z 291 for ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene derivatives) .

Q. What are the standard protocols for purity assessment and yield optimization?

  • Methodological Answer: Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and thin-layer chromatography (TLC, Rf values). Yield optimization involves adjusting reaction time (e.g., 12–24 hrs for cyclization) and stoichiometry (e.g., 1.2 equivalents of anhydrides for carboxamide formation) .

Advanced Research Questions

Q. How does the chloro-methylbutyl substituent influence electronic coupling in thiophene-based systems?

  • Methodological Answer: The chloro group acts as an electron-withdrawing substituent, reducing the HOMO-LUMO gap (e.g., DFT studies show Egap ~1–1.5 eV for halogen-doped thiophenes) . Cyclic voltammetry (CV) and EPR spectroscopy quantify charge transfer efficiency, with selenophene/thiophene analogs showing comparable coupling (ΔE ~0.2–0.3 V) . Computational modeling (B3LYP/6-311++G**) further predicts dipole moments and nonlinear optical properties .

Q. How can researchers resolve contradictions in spectral data for structurally similar thiophene derivatives?

  • Methodological Answer:
  • Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., CAM-B3LYP level for π-conjugated systems) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., Acta Crystallographica data for 2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane derivatives) .
  • Isotopic Labeling: Use deuterated solvents to distinguish overlapping proton signals (e.g., methylbutyl vs. aromatic protons) .

Q. What strategies are recommended for analyzing antibacterial activity in thiophene derivatives?

  • Methodological Answer:
  • In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using serial dilutions .
  • Mechanistic Studies: Fluorescence quenching to assess DNA gyrase inhibition or membrane disruption via confocal microscopy .
  • SAR Analysis: Correlate substituent electronegativity (e.g., Cl vs. CF₃) with bioactivity trends .

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